molecular formula C16H13NO3S3 B3447289 ETHYL 5'-(THIOPHENE-2-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE

ETHYL 5'-(THIOPHENE-2-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE

Cat. No.: B3447289
M. Wt: 363.5 g/mol
InChI Key: FCWAJLGERQRVBX-UHFFFAOYSA-N
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Description

ETHYL 5’-(THIOPHENE-2-AMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5’-(THIOPHENE-2-AMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves the following steps:

Industrial Production Methods

Industrial production of thiophene derivatives often involves scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and reagents are chosen to optimize the efficiency and selectivity of the reactions .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5’-(THIOPHENE-2-AMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

ETHYL 5’-(THIOPHENE-2-AMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 5’-(THIOPHENE-2-AMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is primarily related to its ability to interact with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may influence signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler heterocyclic compound with a single thiophene ring.

    Bithiophene: Consists of two thiophene rings fused together.

    Dithienothiophene: Contains three fused thiophene rings and is known for its high charge mobility and extended π-conjugation.

Uniqueness

ETHYL 5’-(THIOPHENE-2-AMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is unique due to its specific functional groups and structural arrangement, which confer distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials for electronic applications.

Properties

IUPAC Name

ethyl 2-(thiophene-2-carbonylamino)-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S3/c1-2-20-16(19)13-10(11-5-3-7-21-11)9-23-15(13)17-14(18)12-6-4-8-22-12/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWAJLGERQRVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 5'-(THIOPHENE-2-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
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ETHYL 5'-(THIOPHENE-2-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
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ETHYL 5'-(THIOPHENE-2-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
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ETHYL 5'-(THIOPHENE-2-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
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ETHYL 5'-(THIOPHENE-2-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
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ETHYL 5'-(THIOPHENE-2-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE

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